3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
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Overview
Description
3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a compound that has garnered interest due to its potential therapeutic applications. It is composed of a piperazine ring linked to a triazole-thione moiety, with additional phenyl and methoxyphenyl groups. This structure suggests potential biological activity, making it a subject of research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione typically involves multiple steps One common method starts with the preparation of the piperazine derivative, followed by the formation of the triazole ringReaction conditions often include the use of solvents like acetonitrile and catalysts such as Yb(OTf)3 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as recrystallization from optimized solvents are beneficial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thione group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the triazole ring or the piperazine moiety.
Substitution: The phenyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl or methoxyphenyl rings .
Scientific Research Applications
3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. For instance, it has been shown to interact with alpha1-adrenergic receptors, which are involved in the contraction of smooth muscles in blood vessels . This interaction can lead to various physiological effects, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and triazole-thione compounds, such as:
Trazodone: An antidepressant that also contains a piperazine ring.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist used for hypertension.
Uniqueness
What sets 3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione apart is its unique combination of functional groups, which may confer distinct biological activities. Its specific interactions with molecular targets, such as alpha1-adrenergic receptors, highlight its potential as a therapeutic agent .
Properties
IUPAC Name |
3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-26-18-10-6-5-9-17(18)24-13-11-23(12-14-24)15-19-21-22-20(27)25(19)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYFZOOPBPWXJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=NNC(=S)N3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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